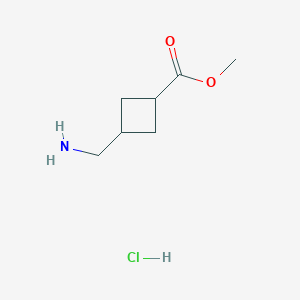

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride

描述

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is primarily used in scientific research, particularly in the study of γ-aminobutyric acid (GABA) receptors. It serves as a rigid analogue of GABA, allowing researchers to investigate the structural features crucial for receptor binding and activation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

化学反应分析

Types of Reactions

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the primary amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

科学研究应用

Pharmaceutical Development

The compound's structure suggests it may serve as a valuable scaffold for drug discovery. Its functional groups, including an amine and an ester, provide opportunities for modifying its properties to enhance biological activity. Preliminary studies indicate that Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride exhibits significant interactions with various biological targets, which could influence pathways such as neurotransmission and enzyme activity.

Potential Therapeutic Applications:

- Neurotransmission Modulation: The amine group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders or cancers.

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Synthesis Methods:

- Multi-step Organic Reactions: Common methods include nucleophilic substitutions and coupling reactions that yield high-purity products suitable for further applications.

- Batch or Continuous Flow Processes: These methods are employed in industrial settings to optimize production efficiency.

Research into the biological activities of this compound is ongoing, with several studies highlighting its potential therapeutic properties.

Key Findings:

- Interaction with Biological Macromolecules: Studies suggest that this compound may interact with enzymes and receptors, influencing their activity through hydrogen bonding or electrostatic interactions.

- Preliminary Efficacy Assessments: Initial evaluations indicate possible anticancer properties, prompting further investigation into its mechanisms of action and efficacy in various cancer models .

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further mechanistic studies are required to elucidate the specific pathways involved .

Case Study 2: Neuroactive Properties

Research has also explored the compound's resemblance to neurotransmitters like glutamic acid, investigating its effects on glutamate uptake in glioma cells. This suggests potential applications in neuropharmacology and treatment strategies for neurological disorders .

作用机制

The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with GABA receptors. As a rigid analogue of GABA, it binds to the receptor sites, mimicking the effects of GABA and modulating the receptor’s activity. This interaction helps researchers understand the molecular targets and pathways involved in GABAergic signaling.

相似化合物的比较

Similar Compounds

- Methyl 3-(Aminomethyl)cyclobutanecarboxylate

- Cyclobutanecarboxylic acid derivatives

- GABA analogues

Uniqueness

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is unique due to its rigid cyclobutane ring structure, which provides a stable framework for studying GABA receptor interactions. This rigidity distinguishes it from other GABA analogues, making it a valuable tool in receptor research.

生物活性

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. Its unique cyclobutane structure, combined with functional groups such as an amine and an ester, positions it as a subject of interest in medicinal chemistry and pharmacology. The hydrochloride form enhances its solubility, facilitating its use in biological studies and potential therapeutic applications.

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing pathways related to neurotransmission and enzyme activity. The presence of the amine group suggests possible interactions through hydrogen bonding or ionic interactions, which could modulate the activity of enzymes and receptors.

Pharmacological Potential

The compound's biological activity has been explored in various contexts:

- Neuropharmacology : Investigations suggest that the compound may affect neurotransmitter systems, although specific effects remain to be fully characterized.

- Enzyme Inhibition : Initial studies hint at its potential as an enzyme inhibitor, which could be relevant for drug design targeting metabolic pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(Aminomethyl)cyclopentanecarboxylate | C₇H₁₄N₂O₂ | Cyclopentane ring; different ring size |

| Methyl 4-(Aminomethyl)cyclopropanecarboxylate | C₇H₁₄N₂O₂ | Smaller cyclopropane ring |

| Ethyl 3-(Aminomethyl)cyclobutanecarboxylate | C₈H₁₆N₂O₂ | Ethyl instead of methyl group |

This table illustrates how this compound is distinguished by its cyclobutane framework, which may confer unique steric and electronic properties that influence its biological activity differently from its analogs.

Study on Enzyme Interaction

In a recent study investigating the interaction of this compound with specific enzymes, researchers utilized kinetic assays to evaluate its inhibitory potential. The compound demonstrated significant inhibition against a target enzyme involved in metabolic pathways, suggesting its utility in drug development.

Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that treatment with this compound led to altered levels of key neurotransmitters, supporting its role in neuropharmacological applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, and how can reaction conditions be optimized?

The synthesis of cyclobutane derivatives typically involves multi-step processes, such as cyclization, amidation, and salt formation. For example, a related cyclobutane ester synthesis involves a two-step procedure: (1) cyclization of precursor molecules under controlled temperature and pH, followed by (2) hydrochlorination to form the hydrochloride salt . Optimization may include adjusting reaction solvents (e.g., dichloromethane for improved solubility) and catalysts (e.g., EDC/NHS for efficient amide bond formation) to enhance yield and purity . Characterization via HPLC (using phosphate buffer systems) and NMR can monitor intermediate stability .

Q. How should researchers handle and store this compound to ensure stability?

This compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Handling requires PPE (gloves, lab coat) and a fume hood to avoid inhalation. Waste must be neutralized with dilute acetic acid before disposal in designated chemical waste containers . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to resolve impurities (e.g., unreacted amines or ester byproducts) .

- NMR : ¹H and ¹³C NMR (in DMSO-d6) confirm the cyclobutane ring structure and aminomethyl substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion) .

- XRD : For crystalline batches, single-crystal diffraction resolves stereochemical configuration .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) impact the compound’s pharmacological activity?

Stereochemistry significantly affects receptor binding and metabolic stability. For example, cis-3-aminocyclobutanol derivatives exhibit higher aqueous solubility but lower membrane permeability compared to trans isomers . Researchers should use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and evaluate their activity in vitro (e.g., enzyme inhibition assays) . Computational docking studies (using software like AutoDock Vina) can predict binding affinities for each isomer .

Q. What strategies are effective for resolving contradictions in impurity profiles during scale-up synthesis?

Discrepancies in impurity levels (e.g., ester hydrolysis byproducts) often arise from varying reaction kinetics at larger scales. Mitigation strategies include:

- DoE (Design of Experiments) : Optimize temperature, stirring rate, and reagent stoichiometry .

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring .

- SPE (Solid-Phase Extraction) : Purify crude products using reverse-phase cartridges to remove polar impurities .

Q. How can in silico models predict the compound’s metabolic stability and toxicity?

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, CYP450 interactions, and hERG inhibition risks .

- Metabolite Identification : Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolism, highlighting potential toxicophores like reactive quinone intermediates .

- Molecular Dynamics Simulations : Assess binding to serum proteins (e.g., albumin) to predict half-life .

Q. What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound?

Key challenges include:

- Solubility-Permeability Trade-off : High aqueous solubility may reduce cell membrane penetration. Use permeability assays (e.g., Caco-2 monolayers) to prioritize lead candidates .

- Protein Binding : Serum protein interactions (e.g., with albumin) can reduce free drug concentration. Equilibrium dialysis experiments quantify binding ratios .

- Metabolic Clearance : Liver microsome assays identify rapid clearance pathways, guiding structural modifications (e.g., fluorination to block CYP450 oxidation) .

Q. Methodological Considerations

Q. How should researchers design stability-indicating assays for this compound under physiological conditions?

- Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions (0.1M HCl/NaOH) .

- LC-MS/MS : Quantify degradation products and establish a mass balance ≥95% .

- Bio-relevant Media : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. What computational approaches validate the compound’s mechanism of action in complex biological systems?

- Network Pharmacology : Map interactions between the compound and disease-associated proteins (e.g., inflammation pathways for IL-6 inhibition) .

- Machine Learning : Train models on structural analogs to predict IC50 values for target enzymes .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant receptors .

属性

IUPAC Name |

methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFMSHLXCSNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-39-9 | |

| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。